3-pentyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyloctanoic acid is an organic compound with the molecular formula C13H26O2 It is a carboxylic acid featuring a long hydrocarbon chain, making it a member of the fatty acid family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyloctanoic acid can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of esters derived from 3-pentyloctanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Pentyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for converting the acid to an acyl chloride, followed by reactions with nucleophiles.
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 3-Pentyloctanol
Substitution: Various acyl derivatives depending on the nucleophile used
Scientific Research Applications
3-Pentyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to investigate its therapeutic potential, particularly in the modulation of lipid metabolism.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-pentyloctanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for various enzymes involved in lipid metabolism, influencing pathways such as beta-oxidation and fatty acid synthesis.
Comparison with Similar Compounds
- 3-Pentyldecanoic acid
- 3-Pentyldodecanoic acid
- 3-Pentyltetradecanoic acid
Comparison: 3-Pentyloctanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain fatty acids, it may exhibit different solubility, melting point, and reactivity. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial processes.
Properties
CAS No. |
1397196-39-2 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
3-pentyloctanoic acid |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-9-12(11-13(14)15)10-8-6-4-2/h12H,3-11H2,1-2H3,(H,14,15) |
InChI Key |
WWMSFXCFODNXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.